Diphenyl 1-(cbz-amino)isobutylphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

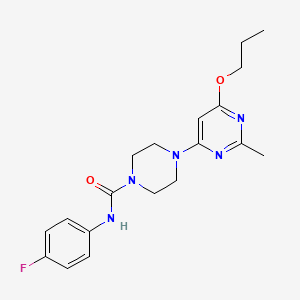

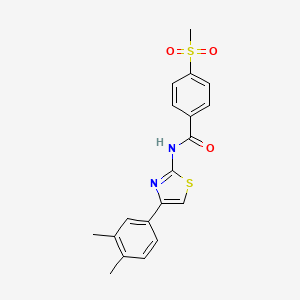

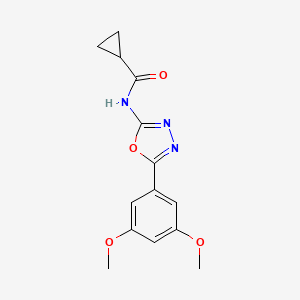

The molecular structure of Diphenyl 1-(cbz-amino)isobutylphosphonate is represented by the formula C24H26NO5P. This indicates that the molecule is composed of 24 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom.Physical And Chemical Properties Analysis

Diphenyl 1-(cbz-amino)isobutylphosphonate has a molecular weight of 439.44. Its density is predicted to be 1.213±0.06 g/cm3 . The compound has a melting point of 104-105 °C . The boiling point is predicted to be 573.1±50.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Inhibitor Development

Synthesis of Aminophosphonamidic Acids : The compound has been utilized in the synthesis of 3-aminobutenylphosphonic acid and N-Cbz-aminophosphonamidic acid, which are important for developing new inhibitors against D-alanine:D-alanine ligase, a critical enzyme in bacterial cell wall synthesis (Vo-Quang et al., 1987).

Trypsin-like Proteases and Mast Cell Tryptase Inhibitors : Diphenyl phosphonate esters, including Cbz derivatives, have been synthesized and evaluated as potent and selective inhibitors for trypsin-like proteases and mast cell tryptase. These findings are significant for understanding protease function and potentially developing therapeutic agents (Jackson et al., 1998).

Calpain I Inhibitors : The compound has also been applied in the synthesis of dipeptidyl phosphorus compounds, acting as bioisosteric mimics of peptide alpha-ketoesters and alpha-ketoacids, inhibiting human calpain I, an enzyme implicated in various pathological conditions (Tao et al., 1998).

Serine Proteases Preference : It contributed to the study of asymmetric synthesis of (alpha-aminoalkyl) diphenylphosphonate and phosphinate derivatives as inhibitors of serine proteases, highlighting the preference of (R)-epimers over (S)-epimers in protease inactivation (Walker et al., 2000).

Dipeptidyl Peptidase IV Inhibitors : The synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, starting from diphenyl 1-(S)-prolylpyrrolidine-2(R, S)-phosphonate, demonstrated significant inhibitory activity against dipeptidyl peptidase IV, showing potential for therapeutic applications (Belyaev et al., 1999).

Lewis Acid Catalyzed Synthesis : The compound is involved in the Lewis acid catalyzed synthesis of diphenyl α-aminomethylphosphonates, broadening the scope of synthetic reactions for the preparation of mono- and disubstituted diphenyl 1-aminoalkylphosphonates (Veken et al., 2004).

Mass Spectrometric Behavior Study : The mass spectrometric analysis of 1-(N-benzyloxycarbonyl(Cbz)amino)alkylphosphonate diesters revealed a unique intramolecular benzyl rearrangement, providing insights into the compound's structural behavior under electrospray ionization conditions (Ma et al., 2003).

Mecanismo De Acción

Safety and Hazards

The safety data sheet (SDS) for Diphenyl 1-(cbz-amino)isobutylphosphonate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, refer to the SDS .

Relevant Papers Unfortunately, the search results do not provide specific papers related to Diphenyl 1-(cbz-amino)isobutylphosphonate. For a comprehensive analysis, it would be necessary to conduct a thorough literature review using academic databases .

Propiedades

IUPAC Name |

benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26NO5P/c1-19(2)23(25-24(26)28-18-20-12-6-3-7-13-20)31(27,29-21-14-8-4-9-15-21)30-22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIWSUMXYFEOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl 1-(cbz-amino)isobutylphosphonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)